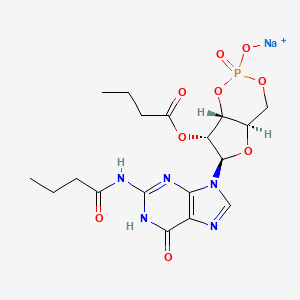

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt”, also known as Dibutyryl-cyclic GMP (dibutyryl-cGMP), is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase . It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules .

Molecular Structure Analysis

The molecular formula of this compound is C18H23N5NaO9P, and its molecular weight is 507.4 . The formal name is N-(1-oxobutyl)-cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate guanosine, monosodium salt .Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Structural Analysis

Guanosine derivatives, like Guanosine 3',5'-monophosphate (cyclic GMP), have been utilized in various synthetic reactions and structural analyses. For instance, Guanosine 5′-phosphate, 2′,3′-cyclic phosphate has been used as a substrate in the synthesis of ribonuclease T1, enabling the formation of specific dinucleoside diphosphates (Rowe & Smith, 1971). Additionally, the molecular structure of the free acid of guanosine 3',5'-cyclic monophosphate has been determined using X-ray diffraction, revealing its existence as a zwitterion in the solid state and similarities with the structure of the sodium salt (Druyan & Sparagana, 1976).

Biological Effects and Cellular Mechanisms

Guanosine derivatives play significant roles in biological processes. For example, cyclic GMP and cholinergic agents have been shown to stimulate the incorporation of phosphate into specific nuclear acidic proteins of horse peripheral blood lymphocytes, indicating a potential role in lymphocyte proliferation (Johnson & Hadden, 1975). Similarly, guanosine 3',5'-monophosphate has been observed to activate an influx of calcium ions in the membranes of cattle rod outer segments, suggesting a direct interaction with intrinsic membrane components (Caretta & Cavaggioni, 1983).

Aggregation and Crystal Formation

Research has also explored the aggregate formation and crystalline structure of guanosine derivatives. For instance, the disodium salt of guanosine 5'-monophosphate has been shown to form a clear helical nature, with guanine bases stacked perpendicular to the helix axis, indicating potential for quadruple helix formation (Lipanov, Quintana, & Dickerson, 1990). Additionally, guanosine-5′-phosphate can crystallize in bundles, giving a fiber-like X-ray diffraction pattern, suggesting a structure similar to the arrangement of residues in poly(rG) (Zimmerman, 1976).

Conformation and Bonding Studies

Studies have also focused on the conformation and hydrogen bonding of guanosine derivatives. For example, Fourier transform infrared spectra have been used to study the N7-bound cations of guanosine-5′monophosphate disodium salt, providing insight into the perturbation on the guanine ring system due to methylation, protonation, or metalation (Tajmir-Riahi & Theophanides, 1984).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt involves the conversion of guanosine to the desired compound through a series of reactions.", "Starting Materials": [ "Guanosine", "1-oxobutyl chloride", "Triethylamine", "Diisopropylethylamine", "2-Butanol", "Sodium phosphate", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Guanosine is reacted with 1-oxobutyl chloride and triethylamine in dry DMF to form N-(1-oxobutyl) guanosine.", "Step 2: N-(1-oxobutyl) guanosine is reacted with diisopropylethylamine and 2-butanol in THF to form N-(1-oxobutyl)-2'-butanoyl guanosine.", "Step 3: N-(1-oxobutyl)-2'-butanoyl guanosine is reacted with sodium phosphate and sodium hydroxide in methanol to form Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt." ] } | |

CAS-Nummer |

51116-00-8 |

Molekularformel |

C18H23N5NaO9P |

Molekulargewicht |

507.4 g/mol |

IUPAC-Name |

sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |

InChI-Schlüssel |

MGBPJXVWDGGLKI-UHFFFAOYSA-M |

SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Kanonische SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Synonyme |

Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)

![2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B593046.png)

![3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B593051.png)

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)